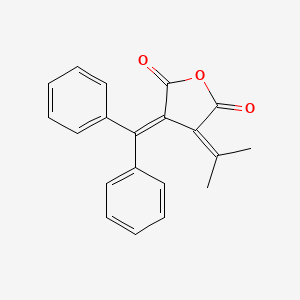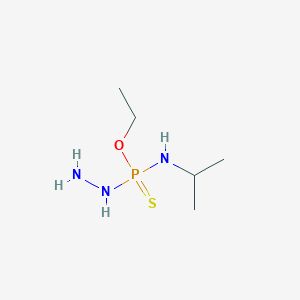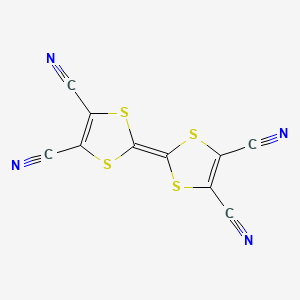
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two cyano groups and a dithiolene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- typically involves the reaction of 1,3-dithiol-2-thione with cyanogen bromide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and dithiols.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s dithiolene moiety allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the cyano groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,3-dithiol-2-one: Similar in structure but contains an oxo group instead of a dithiolene moiety.
1,3,4-Thiadiazole-2,5-dithiol: Contains a thiadiazole ring instead of a dithiolene moiety.
Sodium 1,3-dithiole-2-thione-4,5-dithiolate: Contains a thione group and is used as a precursor to dithiolene complexes.
Uniqueness
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is unique due to its combination of cyano groups and a dithiolene moiety. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Properties
CAS No. |
55052-32-9 |
|---|---|
Molecular Formula |
C10N4S4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(4,5-dicyano-1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-dicarbonitrile |
InChI |
InChI=1S/C10N4S4/c11-1-5-6(2-12)16-9(15-5)10-17-7(3-13)8(4-14)18-10 |
InChI Key |
DTRRMUXBEZHYCC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SC(=C2SC(=C(S2)C#N)C#N)S1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


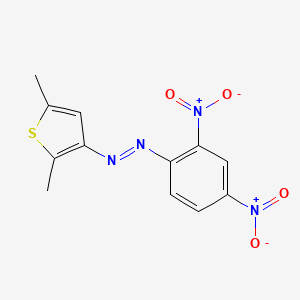
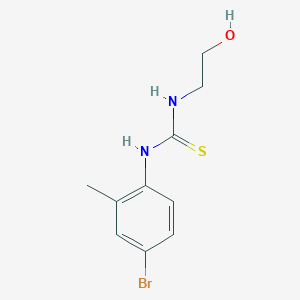

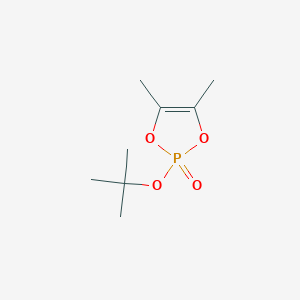
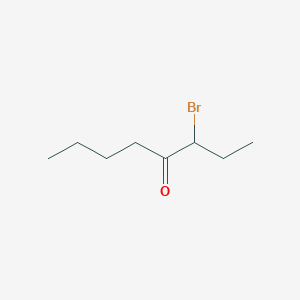
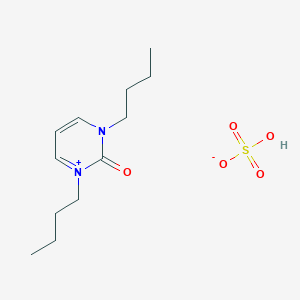

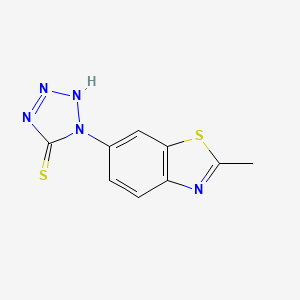

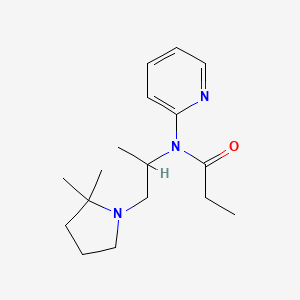
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
